molecular formula C22H22N4O2S B11243857 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11243857
M. Wt: 406.5 g/mol
InChI Key: LPZJXDPXEOTSTB-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzofuran moiety, a triazole ring, and a sulfanyl-acetamide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Triazole Ring:

    Linking the Benzofuran and Triazole: The benzofuran and triazole units are linked through a sulfanyl bridge, which can be introduced using thiol reagents under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole or benzofuran rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its triazole and benzofuran components

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the triazole ring, in particular, is significant as triazole derivatives are commonly found in antifungal and antiviral drugs.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism by which 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The benzofuran and triazole rings could facilitate binding to target proteins, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide stands out due to its specific substitution pattern on the triazole and benzofuran rings. This unique arrangement can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications such as drug design or material science.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H22N4O2S/c1-4-26-21(19-12-16-7-5-6-8-18(16)28-19)24-25-22(26)29-13-20(27)23-17-10-14(2)9-15(3)11-17/h5-12H,4,13H2,1-3H3,(H,23,27)

InChI Key

LPZJXDPXEOTSTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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